molecular formula C12H24N2O3 B6610238 tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2763740-52-7

tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6610238
CAS No.: 2763740-52-7
M. Wt: 244.33 g/mol
InChI Key: KJYWFULJVQUSDY-VIFPVBQESA-N
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Description

tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is an organic compound known for its diverse range of applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidine ring, an aminoethyl side chain, and a tert-butyl ester group, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves several steps:

  • Formation of the oxazolidine ring: This is often achieved through the cyclization of an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.

  • Introduction of the aminoethyl side chain: This step usually requires the use of reagents such as aminoethanol and catalysts to facilitate the reaction.

  • Attachment of the tert-butyl ester group: This is commonly done through esterification reactions using tert-butyl alcohol and activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with controlled environments to ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo oxidation reactions, leading to the formation of carboxylic acids or oxazolidinone derivatives.

  • Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

  • Substitution: The compound can participate in substitution reactions where the aminoethyl side chain is replaced or modified.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution reagents: Alkyl halides, acid chlorides.

Major Products Formed

  • Oxidation: Oxazolidinone derivatives, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted oxazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a precursor in the synthesis of complex organic molecules

Biology

This compound is studied for its biological activity, particularly its interactions with enzymes and other proteins. Researchers investigate its potential as a biochemical probe or as a lead compound for drug development.

Medicine

In the medical field, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry

Industrially, this compound is used in the formulation of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism by which tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes, receptors, and proteins. These interactions lead to the modulation of biological pathways, influencing processes like signal transduction, metabolic regulation, and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Unique for its combination of an oxazolidine ring with a tert-butyl ester group and an aminoethyl side chain.

  • tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A stereoisomer with a different spatial arrangement of atoms, leading to variations in activity.

  • tert-butyl (4S)-4-(hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Another related compound with a hydroxyethyl side chain instead of aminoethyl, showing different reactivity.

Highlighting Uniqueness

The presence of the aminoethyl side chain in this compound distinguishes it from other similar compounds, imparting unique chemical properties and biological activities.

This comprehensive overview should provide a detailed understanding of the compound this compound. Feel free to ask for more specifics or any other details you might need!

Properties

IUPAC Name

tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWFULJVQUSDY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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